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molecular formula C14H10ClFO B3024672 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone CAS No. 62148-67-8

2-Chloro-1-(4-fluorophenyl)-2-phenylethanone

Cat. No. B3024672
M. Wt: 248.68 g/mol
InChI Key: MFOUYNSALQZQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946479B2

Procedure details

Sulfuryl chloride (66.6 g, 0.493 mol) is taken in a 4 necked RB flask equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube. The contents of the flask are cooled to 10-15° C. A solution of 1-(4-Fluorophenyl)-2-phenyl ethanone (100 g, 0.467 mol) in 150 ml of methylene chloride is added to the above flask in about 30-45 min while maintaining the temperature between 10-15° C. After completion of addition, the reaction mass is then stirred for additional 2½ hours at 15-20° C. TLC examination of reaction mixture showed the absence of starting material. The reaction mixture is slowly poured over crushed ice (600 g) and further dilueted with methylene chloride (200 ml). The methylene chloride layer is separated and washed twice with 5% aqueous sodium bicarbonate (200 ml) followed by 5% aqueous sodium chloride(200 ml). The methylene chloride layer is dried over sodium sulphate. Methylene chloride is removed by distillation completely to obtain 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone as a pale yellow liquid.
Quantity
66.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
600 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:21])[CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:9][CH:8]=1>C(Cl)Cl>[Cl:4][CH:14]([C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:13]([C:10]1[CH:9]=[CH:8][C:7]([F:6])=[CH:12][CH:11]=1)=[O:21]

Inputs

Step One
Name
Quantity
66.6 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
ice
Quantity
600 g
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction mass is then stirred for additional 2½ hours at 15-20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 10-15° C
ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
TLC examination of reaction mixture
ADDITION
Type
ADDITION
Details
The reaction mixture is slowly poured
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer is separated
WASH
Type
WASH
Details
washed twice with 5% aqueous sodium bicarbonate (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride layer is dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Methylene chloride is removed by distillation completely

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)C1=CC=C(C=C1)F)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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